1-Ethyl-6-fluoro-4-oxo-7-(4-phenylpiperazin-1-yl)quinoline-3-carbonitrile
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Overview
Description
1-Ethyl-6-fluoro-4-oxo-7-(4-phenylpiperazin-1-yl)quinoline-3-carbonitrile is a synthetic compound belonging to the fluoroquinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are widely used in the treatment of various bacterial infections. The presence of the fluoro group at the 6-position and the piperazine moiety at the 7-position are characteristic features that enhance the antibacterial properties of this compound.
Mechanism of Action
Target of Action
It is noted that similar compounds, such as fluoroquinolones, primarily target bacterial dna-gyrase . This enzyme is crucial for bacterial DNA replication, making it an effective target for antibacterial agents .
Mode of Action
The compound’s mode of action is likely similar to that of other fluoroquinolones, which inhibit bacterial DNA-gyrase . This inhibition prevents the supercoiling of bacterial DNA, a critical step in DNA replication. As a result, the bacteria cannot replicate, effectively stopping its growth .
Biochemical Pathways
By analogy with other fluoroquinolones, it can be inferred that the compound interferes with the dna replication pathway in bacteria by inhibiting dna-gyrase .
Pharmacokinetics
It is known that similar compounds, such as fluoroquinolones, are generally well absorbed and widely distributed in the body . They are metabolized in the liver and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve the disruption of bacterial DNA replication due to the inhibition of DNA-gyrase . This would result in the cessation of bacterial growth and eventually lead to bacterial death .
Action Environment
For instance, the compound’s solubility might be influenced by the pH of the environment . Additionally, temperature could affect the compound’s stability, and other substances present might interact with the compound, potentially affecting its efficacy .
Biochemical Analysis
Biochemical Properties
1-Ethyl-6-fluoro-4-oxo-7-(4-phenylpiperazin-1-yl)quinoline-3-carbonitrile plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and behavior . The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The presence of this compound can modulate these processes, leading to changes in cellular behavior .
Molecular Mechanism
The mechanism of action of this compound is complex . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-fluoro-4-oxo-7-(4-phenylpiperazin-1-yl)quinoline-3-carbonitrile typically involves multiple steps:
Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer condensation reaction, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the fluoro group: The fluoro group is introduced at the 6-position through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the piperazine moiety: The piperazine ring is introduced at the 7-position through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Formation of the carbonitrile group: The carbonitrile group at the 3-position is typically introduced through a nucleophilic substitution reaction using cyanide sources like potassium cyanide (KCN) or sodium cyanide (NaCN).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6-fluoro-4-oxo-7-(4-phenylpiperazin-1-yl)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the carbonyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine moiety can lead to the formation of N-oxide derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
1-Ethyl-6-fluoro-4-oxo-7-(4-phenylpiperazin-1-yl)quinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a model compound in the study of fluoroquinolone synthesis and reactivity.
Biology: The compound is studied for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: It is investigated for its potential use in the treatment of bacterial infections, particularly those resistant to other antibiotics.
Industry: The compound is used in the development of new antibacterial agents and formulations.
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Ciprofloxacin: 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Ofloxacin: 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid
Uniqueness
1-Ethyl-6-fluoro-4-oxo-7-(4-phenylpiperazin-1-yl)quinoline-3-carbonitrile is unique due to the presence of the phenylpiperazine moiety, which enhances its antibacterial activity and spectrum. This structural feature differentiates it from other fluoroquinolones and contributes to its effectiveness against a broader range of bacterial strains.
Properties
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-(4-phenylpiperazin-1-yl)quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c1-2-25-15-16(14-24)22(28)18-12-19(23)21(13-20(18)25)27-10-8-26(9-11-27)17-6-4-3-5-7-17/h3-7,12-13,15H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMZKGSTTARLJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=CC=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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